molecular formula C9H9ClN2O2 B6341600 6-Methylbenzimidazole-5-carboxylic acid hydrochloride CAS No. 10351-77-6

6-Methylbenzimidazole-5-carboxylic acid hydrochloride

Cat. No.: B6341600
CAS No.: 10351-77-6
M. Wt: 212.63 g/mol
InChI Key: QCJPDBNTTAJIRH-UHFFFAOYSA-N
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Description

6-Methylbenzimidazole-5-carboxylic acid hydrochloride is an organic compound with the molecular formula C9H9ClN2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylbenzimidazole-5-carboxylic acid hydrochloride typically involves the cyclization of o-phenylenediamine with a carboxylic acid derivative. One common method is the reaction of 4-methyl-1,2-phenylenediamine with diethyl oxalate, followed by hydrolysis and acidification to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Methylbenzimidazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

The compound is characterized by a benzimidazole core with a methyl group and a carboxylic acid functional group, which contribute to its reactivity and biological activity.

Chemistry

Building Block for Synthesis
6-Methylbenzimidazole-5-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in developing pharmaceuticals and agrochemicals.

Chemical Reactions

  • Oxidation : Can be oxidized to form N-oxides.
  • Reduction : Capable of being reduced to amine derivatives.
  • Substitution : Engages in electrophilic substitution, allowing the introduction of diverse functional groups.

Biology

Enzyme Inhibition Studies
Research indicates that this compound may act as an enzyme inhibitor, potentially affecting metabolic pathways. Studies have shown its ability to inhibit specific enzymes involved in disease processes, making it a candidate for drug development.

Medicine

Antimicrobial and Anticancer Properties
this compound has been investigated for its antimicrobial effects against various pathogens. Additionally, preliminary studies suggest potential anticancer activity, prompting further research into its mechanisms of action.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the effects of this compound on cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis in specific cancer types, suggesting its potential as a therapeutic agent.

Similar Compounds Overview

CompoundKey Features
BenzimidazoleParent compound; broad-spectrum activity
2-MethylbenzimidazoleSimilar structure; different biological activity
5-NitrobenzimidazoleContains nitro group; altered reactivity

Unique Attributes

The presence of both methyl and carboxylic acid groups in this compound distinguishes it from similar compounds, enhancing its solubility and reactivity.

Mechanism of Action

The mechanism of action of 6-Methylbenzimidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound can also interfere with cellular pathways, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad-spectrum biological activity.

    2-Methylbenzimidazole: Similar structure but with a methyl group at the 2-position.

    5-Nitrobenzimidazole: Contains a nitro group at the 5-position, altering its reactivity and biological activity.

Uniqueness

6-Methylbenzimidazole-5-carboxylic acid hydrochloride is unique due to the presence of both a methyl group and a carboxylic acid group on the benzimidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

6-Methylbenzimidazole-5-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzimidazole core with a methyl group at the 6-position and a carboxylic acid at the 5-position. This unique structure contributes to its biological activities, making it a valuable compound for research and therapeutic applications.

PropertyValue
Molecular FormulaC10H10ClN3O2
Molecular Weight227.66 g/mol
CAS Number10351-76-5
SolubilitySoluble in water

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its efficacy against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, as well as certain fungal pathogens.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound can effectively inhibit bacterial growth at concentrations as low as 32 µg/mL against S. aureus .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies reveal that it can significantly reduce the viability of various cancer cell lines, including A549 human lung cancer cells.

  • Cytotoxicity : In one study, 6-Methylbenzimidazole-5-carboxylic acid hydrochloride reduced cell viability by approximately 67% at a concentration of 1 μM .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in antimicrobial and anticancer contexts .
  • Cellular Pathway Interference : It can disrupt cellular signaling pathways, leading to apoptosis in cancer cells and inhibition of microbial growth.

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzimidazole derivatives, including this compound, demonstrated its effectiveness against drug-resistant strains of bacteria. The compound showed significant activity against S. aureus with an MIC of 32 µg/mL .

Case Study 2: Anticancer Activity

In another investigation focused on lung cancer cell lines, the compound was shown to induce apoptosis through caspase activation pathways. The results indicated that it could serve as a lead compound for further development into an anticancer agent .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 Value
AntimicrobialStaphylococcus aureus32 µg/mL
AnticancerA549 (lung cancer)

Properties

IUPAC Name

6-methyl-1H-benzimidazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-5-2-7-8(11-4-10-7)3-6(5)9(12)13;/h2-4H,1H3,(H,10,11)(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJPDBNTTAJIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)O)N=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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